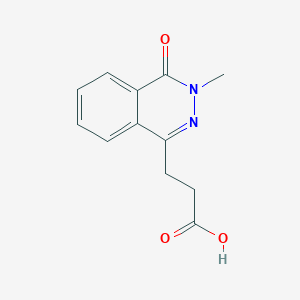![molecular formula C13H10ClNO2S B3138609 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid CAS No. 462066-77-9](/img/structure/B3138609.png)
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid
Vue d'ensemble
Description
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid, also known as CMSPA, is a chemical compound with the molecular formula C13H10ClNO2S . It has a molecular weight of 279.74 g/mol . This compound has gained significant attention in diverse fields of research.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a chlorine atom, a carboxylic acid group, and a 4-(methylsulfanyl)phenyl group .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Properties
Research on related compounds such as 2-(methylthio)nicotinic acid has provided insights into their molecular structures and spectroscopic properties. Studies utilizing DFT calculations and spectroscopic techniques like FT-IR and micro-Raman spectra have been crucial in understanding the structural and spectroscopic data of these molecules (Gökce & Bahçelī, 2013).
Synthesis and Chemical Transformations
Innovative methods have been developed for the synthesis of compounds related to 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid. These methods involve nucleophile induced ring transformations and have been used to create aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids and methyl nicotinates (Pratap et al., 2007).
Herbicidal Activity
Certain derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have been found to exhibit significant herbicidal activity. This includes efficacy against various weed species, suggesting potential applications in agriculture (Yu et al., 2021).
Catalytic and Antioxidant Properties
Studies on complexes with nicotinic acid derivatives have demonstrated their influence on catalytic oxidation processes, such as the oxidation of linoleic acid by lipoxygenase. This suggests potential applications in biochemistry and industrial processes (Xanthopoulou et al., 2006).
Crystallography and Polymorphism
Research into polymorphs of compounds similar to 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid has been conducted, providing valuable information on the crystal structures and hydrogen-bonding chains of these substances. This kind of research is vital for understanding the physical properties and potential applications of these compounds (Long et al., 2008).
Industrial Production Methods
There are various methods for producing nicotinic acid, which is a key component of 2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid. These methods focus on ecological and industrial applications, highlighting the importance of sustainable and efficient production techniques (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties
Derivatives of nicotinic acid, including thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative activities. This research provides insights into potential therapeutic applications of these compounds (Prachayasittikul et al., 2010).
Propriétés
IUPAC Name |
2-chloro-6-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(14)15-11/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYKJQXNUUTHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

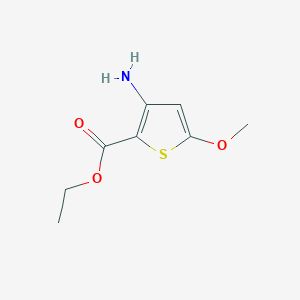
![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)
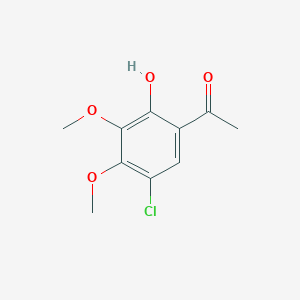
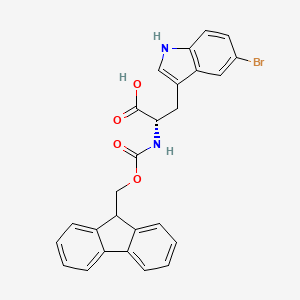
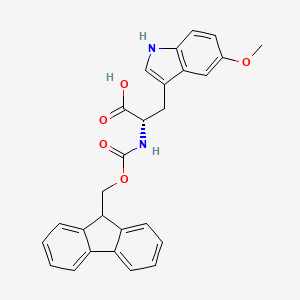

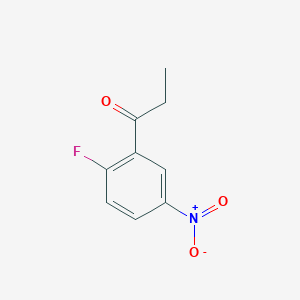
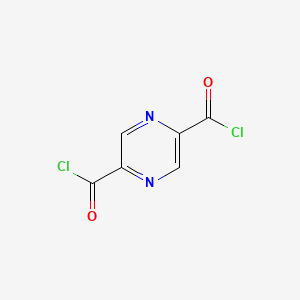
![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)
![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)
